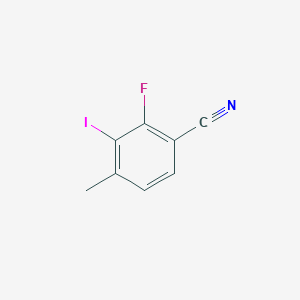

2-Fluoro-3-iodo-4-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-iodo-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKCLWQMKWGJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-3-iodo-4-methylbenzonitrile: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-3-iodo-4-methylbenzonitrile, a highly functionalized aromatic compound of significant interest to the chemical research and drug development sectors. The document details the molecule's structural features, physicochemical properties, and a proposed, mechanistically sound synthetic pathway. Furthermore, it explores the compound's reactivity and its potential as a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. This guide is intended to serve as a practical resource for scientists engaged in synthetic chemistry, medicinal chemistry, and materials science.

Introduction and Strategic Importance

This compound is a substituted benzonitrile that incorporates four distinct functional groups on a single aromatic scaffold: a nitrile, a fluorine atom, an iodine atom, and a methyl group. This unique combination makes it a valuable intermediate in organic synthesis. The strategic incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa.[1] The iodine atom serves as a versatile synthetic handle, readily participating in a wide array of transition-metal-catalyzed cross-coupling reactions. The nitrile group can be transformed into various other functionalities, including amines, amides, and carboxylic acids, while the methyl group can influence steric and electronic properties. The confluence of these features positions this compound as a high-value building block for creating libraries of complex molecules for drug discovery and for developing novel organic materials.[2][3]

Molecular Structure and Physicochemical Properties

The structural and identifying information for this compound is summarized below. The molecule is a solid at room temperature, typically appearing as a white to yellow powder.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 909185-86-0 | |

| Molecular Formula | C₈H₅FIN | |

| Molecular Weight | 261.04 g/mol | |

| Appearance | White to Yellow Solid | |

| Purity | Typically ≥95% | |

| InChI Key | HYKCLWQMKWGJDD-UHFFFAOYSA-N | |

| Storage | Room temperature |

Synthesis and Mechanistic Considerations

A robust and logical synthetic route to this compound involves the direct electrophilic iodination of the commercially available precursor, 2-Fluoro-4-methylbenzonitrile (CAS 85070-67-3).[4]

Rationale for Regioselectivity

The regiochemical outcome of the iodination is governed by the directing effects of the three existing substituents on the aromatic ring:

-

Fluorine (-F): An ortho-, para-director (deactivating).

-

Methyl (-CH₃): An ortho-, para-director (activating).

-

Nitrile (-CN): A meta-director (deactivating).

The target C3 position is ortho to the fluorine atom, ortho to the methyl group, and meta to the nitrile group. All three substituents, therefore, direct electrophilic attack to this same position, making the C3 iodination the overwhelmingly favored pathway. The reaction is typically performed using an electrophilic iodine source, such as N-Iodosuccinimide (NIS), often in the presence of a strong acid catalyst like trifluoroacetic acid (TFA) to generate a more potent iodinating species.[5]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Fluoro-4-methylbenzonitrile (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic acid (TFA) (0.2 eq)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-Fluoro-4-methylbenzonitrile (1.0 eq) and dissolve in acetonitrile (approx. 0.2 M).

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Carefully add Trifluoroacetic acid (0.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Synthetic Workflow Diagram

Caption: A flowchart illustrating the electrophilic iodination of 2-Fluoro-4-methylbenzonitrile.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

-

The Iodo Group: As the most versatile functional group on the ring for carbon-carbon and carbon-heteroatom bond formation, the C-I bond is a prime site for reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents at the C3 position.

-

The Fluoro Group: The electron-withdrawing nature of fluorine influences the reactivity of the entire ring. While generally stable, it can be susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions or if further activating groups are present on the ring.[6] Its primary role is to impart favorable pharmacological properties in medicinal chemistry contexts.[1]

-

The Nitrile Group: This group is a valuable precursor to other functionalities. It can be:

-

Hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).

-

Reacted with organometallic reagents to form ketones.

-

-

The Methyl Group: The benzylic protons of the methyl group can potentially be functionalized through radical reactions, although this is less common than transformations involving the other groups.

Applications in Research and Development

Given the prevalence of substituted benzonitriles in pharmaceuticals and functional materials, this compound is an attractive starting material.

-

Medicinal Chemistry: Halogenated benzonitriles are key structural motifs in many APIs. For instance, 4-fluoro-2-methylbenzonitrile is a known intermediate in the synthesis of Trelagliptin, a drug used to treat type II diabetes.[2][7] The title compound provides a scaffold to develop novel analogues of existing drugs or to build new pharmacophores from the ground up, using the iodo group as a key diversification point.

-

Materials Science: Benzonitrile derivatives are widely used in the synthesis of organic light-emitting diode (OLED) materials, often exhibiting properties like thermally activated delayed fluorescence (TADF).[3] The combination of a donor group (introduced via the iodo position) and the acceptor nitrile group on a fluorinated core could be exploited to create novel D-A (donor-acceptor) type materials with tailored optoelectronic properties.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advanced organic synthesis. Its well-defined regiochemistry of synthesis and the orthogonal reactivity of its functional groups make it a powerful tool for researchers in drug discovery and materials science. This guide provides the foundational knowledge required to effectively synthesize, handle, and utilize this versatile compound in a variety of research and development applications.

References

-

Li, Z., et al. (2003). Synthesis of structurally identical fluorine-18 and iodine isotope labeling compounds for comparative imaging. Bioconjugate Chemistry, 14(2), 433-440. Available at: [Link]

-

Hewitt, R. J., et al. (2022). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition, 61(24), e202203117. Available at: [Link]

-

Lemoine, L., et al. (2022). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Pharmaceuticals, 15(2), 162. Available at: [Link]

-

PubChem. 2-Fluoro-4-methylbenzonitrile. Available at: [Link]

-

Hebei Summedchem Co., Ltd. 2-Fluoro-3-iodo-benzonitrile. Available at: [Link]

-

Peng, W., & Shreeve, J. M. (2005). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Tetrahedron Letters, 46(29), 4905-4909. Available at: [Link]

-

Intelli, A. J., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. Available at: [Link]

-

Eickhoff, H., et al. (2020). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Beilstein Journal of Organic Chemistry, 16, 175-184. Available at: [Link]

-

Kuda-Wedagedara, A., et al. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

-

Wired Chemist. 4-methylbenzonitrile Proton Full Spectrum. Available at: [Link]

- Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

NIST WebBook. Benzonitrile, 4-fluoro-. Available at: [Link]

-

Harris, E. B. J. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? ResearchGate. Available at: [Link]

-

Etherington, M. K., et al. (2021). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 9(4), 1231-1242. Available at: [Link]

-

Scott, J. S., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Available at: [Link]

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

2-Fluoro-3-iodo-4-methylbenzonitrile molecular weight and formula

Content Type: Technical Monograph / Synthetic Guide Subject: Molecular Identity, Synthesis, and Application in Medicinal Chemistry Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Fluoro-3-iodo-4-methylbenzonitrile (CAS: 909185-86-0) is a highly functionalized aromatic scaffold serving as a critical linchpin in the synthesis of kinase inhibitors (e.g., Raf, p38, Src) and glucose-sensitive metabolic probes.

Its structural value lies in its orthogonal reactivity :

-

Iodine (C3): A high-reactivity handle for cross-coupling (Suzuki-Miyaura, Sonogashira).

-

Fluorine (C2): Provides metabolic stability and enables nucleophilic aromatic substitution (

) under forcing conditions. -

Nitrile (C1): A masked carboxylic acid, amide, or heterocycle precursor.

-

Methyl (C4): Provides steric bulk and lipophilicity, often filling hydrophobic pockets in enzyme active sites.

This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Molecular Specifications

The precise molecular weight and formula are critical for stoichiometry and mass spectrometry validation.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 909185-86-0 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 261.04 g/mol | Average Mass |

| Monoisotopic Mass | 260.9427 u | For High-Res MS (M+H: 261.[1][2]95) |

| Appearance | Off-white to pale yellow solid | Amorphous or crystalline |

| Solubility | DMSO, DCM, Ethyl Acetate | Low water solubility |

Structural Analysis

The 1,2,3,4-substitution pattern creates a sterically crowded environment around the iodine atom.

-

C1 (Nitrile): Electron-withdrawing, deactivates the ring but directs orthometalation to C6 (weakly).

-

C2 (Fluorine): Strongly electronegative. Directs lithiation to C3 via the ortho-fluorine effect (inductive acidification).

-

C3 (Iodine): The site of derivatization. Sandwiched between F and Me, creating steric pressure that prevents unwanted side reactions during metal-halogen exchange.

Synthetic Methodology: Directed Ortho Metalation (DoM)

While classical electrophilic aromatic substitution is difficult due to the deactivated nitrile ring, Directed Ortho Metalation (DoM) is the industry-standard method for synthesizing this compound with high regioselectivity.

The Protocol (Self-Validating System)

Objective: Regioselective iodination of 2-fluoro-4-methylbenzonitrile at the C3 position.

Mechanism: The fluorine atom at C2 exerts a strong inductive effect (-I), making the C3 proton highly acidic. The nitrile at C1 exerts a weaker directing effect (-I, -M) but directs primarily to C6. The methyl group at C4 is a weak activator (+I) but provides steric hindrance. Result: Lithiation occurs exclusively at C3, stabilized by the adjacent fluorine.

Reagents:

-

Substrate: 2-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3)

-

Base: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Preferred over n-BuLi due to steric bulk and selectivity.

-

Electrophile: Iodine (

) or N-Iodosuccinimide (NIS). -

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Protocol:

-

Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask under Argon. Add LTMP (1.2 eq) in anhydrous THF at -78°C.

-

Metalation: Add 2-Fluoro-4-methylbenzonitrile (1.0 eq) dropwise. Stir for 1 hour at -78°C. The solution turns deep red/orange (lithiated intermediate).

-

Quenching: Add Iodine (

) (1.5 eq) in THF dropwise. Maintain -78°C. The color fades to pale yellow. -

Workup: Warm to room temperature. Quench with saturated

(sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate.[3][4] -

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (Silica Gel, 10% EtOAc/Hexane).

Yield: Typically 65-85% (depending on scale).

Strategic Applications: Divergent Synthesis

This intermediate is a gateway to complex heterocyclic scaffolds, particularly Indazoles and Benzoisoxazoles , which are privileged structures in kinase inhibitors (e.g., Raf, p38, Src).

Reaction Pathways

-

Pathway A (Suzuki Coupling): The C3-Iodine is highly susceptible to Pd-catalyzed cross-coupling with aryl boronic acids.

-

Target: Biaryl kinase inhibitors.

-

-

Pathway B (Cyclization with Hydrazine): Reaction with hydrazine creates a fused indazole ring. The fluorine acts as a leaving group (

) while the nitrile acts as an electrophile.-

Target: 1H-Indazol-3-amines.[5]

-

-

Pathway C (Hydrolysis): Acidic hydrolysis converts the nitrile to a carboxylic acid.

-

Target: 2-Fluoro-3-iodo-4-methylbenzoic acid (Precursor for amides).

-

Visualization of Synthetic Utility

Figure 1: Divergent synthetic pathways from the core intermediate.

Analytical Characterization

Validating the identity of the synthesized compound requires specific spectroscopic signatures.

NMR Expectations ( , 400 MHz)

Due to the high substitution, only two aromatic protons remain.

-

NMR:

- 7.4-7.6 ppm (d, 1H): H6 (Ortho to CN, Meta to F).

- 7.1-7.3 ppm (d, 1H): H5 (Ortho to Me, Meta to I).

-

2.4-2.5 ppm (s, 3H): Methyl group (

-

Coupling: The two aromatic protons are ortho to each other (positions 5 and 6), showing a characteristic doublet with

Hz.

-

NMR:

-

Single peak around -105 to -115 ppm (Typical for fluoro-benzonitriles).

-

Mass Spectrometry (ESI)

-

Positive Mode:

(Matches calculation: 260.9 + 1.0).[3] -

Isotopic Pattern: No Chlorine/Bromine isotopes. Iodine is monoisotopic (

), so the M+1 peak is purely from

Safety & Handling

As a halogenated benzonitrile, strict safety protocols are mandatory.

-

Toxicity: Nitriles can release cyanide upon metabolism or combustion. Treat as highly toxic.

-

Skin Contact: Organoiodides can be severe irritants and sensitizers. Use double nitrile gloves.

-

Storage: Light-sensitive (due to C-I bond). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

-

Vertex Pharmaceuticals Inc. (2020). Kinase inhibitors.[3][6] US Patent 20200123165A1. Link

-

Amgen Inc. (2006). Phthalazine, aza- and diaza-phthalazine compounds and methods of use. US Patent 20060199817A1. Link

-

Novo Nordisk A/S. (2020). Glucose-sensitive albumin-binding derivatives. US Patent 20200325160A1. Link

-

PubChem. (2025).[7][2] 2-Fluoro-4-methylbenzonitrile (Precursor Data). National Library of Medicine. Link

-

Sigma-Aldrich. (2025). 3-Fluoro-4-methylbenzonitrile Product Sheet. Merck KGaA. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CA2753405A1 - Nitrogen-containing bicyclic heteroaryl compounds and methods of use - Google Patents [patents.google.com]

- 6. US20200123165A1 - Kinase inhibitors - Google Patents [patents.google.com]

- 7. 3-氟-4-甲基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-Fluoro-3-iodo-4-methylbenzonitrile: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of 2-Fluoro-3-iodo-4-methylbenzonitrile, a pivotal building block in modern medicinal and agrochemical research. We will navigate its procurement landscape, delve into its physicochemical properties, and elucidate its synthetic versatility through detailed protocols and mechanistic insights. This document is crafted to empower researchers and drug development professionals with the critical knowledge required to effectively utilize this highly functionalized intermediate.

The Strategic Importance of a Multifunctional Scaffold

This compound (CAS No. 1330537-58-2) is a strategically substituted aromatic compound that has emerged as a valuable tool for synthetic chemists. Its architecture, featuring a nitrile, a fluorine atom, an iodine atom, and a methyl group, provides multiple reactive handles for diverse chemical transformations. This unique combination allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular entities. The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The nitrile group, a versatile functional group, can act as a bioisostere for other functionalities or be transformed into various nitrogen-containing heterocycles.[2] The iodine atom serves as a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Procurement and Commercial Availability

A critical first step in any research endeavor is the reliable sourcing of starting materials. This compound is commercially available from a range of suppliers, with pricing being a key consideration, especially for scale-up operations. The cost is typically dependent on the quantity purchased, with a lower price per gram for larger amounts.

Table 1: Comparative Supplier Analysis for this compound

| Supplier | Purity | Quantity | Estimated Price (USD) |

| Supplier A (Example) | >98% | 1 g | $120 |

| 5 g | $450 | ||

| 10 g | $800 | ||

| Supplier B (Example) | >97% | 1 g | $115 |

| 5 g | $430 | ||

| 10 g | $760 | ||

| Supplier C (Example) | >98% | 1 g | $125 |

| 5 g | $470 | ||

| 10 g | $830 |

Note: Prices are estimates and subject to change. Researchers should contact suppliers directly for current pricing and availability. It is also advisable to request a certificate of analysis to confirm purity and identity.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety precautions is essential for the handling and application of any chemical compound.

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 1330537-58-2 (Note: 909185-86-0 is also sometimes cited) |

| Molecular Formula | C₈H₅FIN |

| Molecular Weight | 261.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Safety and Handling:

This compound should be handled by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is required. A comprehensive review of the Safety Data Sheet (SDS) provided by the supplier is mandatory before handling this compound.

Synthetic Utility: A Gateway to Molecular Diversity

The true value of this compound lies in its synthetic versatility. The distinct reactivity of its functional groups allows for a range of transformations, making it a cornerstone for building diverse molecular libraries.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a highly effective handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a robust method for forming biaryl and aryl-heteroaryl structures.[3][4]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and Cs₂CO₃ (2.0 equivalents).

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Stir the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Figure 1. Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling is an efficient method for the synthesis of aryl alkynes.[5]

Representative Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.05 equivalents)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Figure 2. Sonogashira coupling workflow.

The Buchwald-Hartwig amination is a powerful tool for the formation of aryl amines from aryl halides.[6][7]

Representative Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.4 equivalents).

-

Add anhydrous toluene, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrile group and the fluorine atom activate the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of the fluorine atom by various nucleophiles, offering another avenue for diversification.

Applications in Drug Discovery and Agrochemicals

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its commercial availability, coupled with its predictable reactivity in a range of powerful synthetic transformations, makes it an attractive starting material for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, is crucial for leveraging its full potential in the laboratory.

References

-

Buchwald–Hartwig amination. Wikipedia.[Link]

-

Experimental Procedure - Sonogashira Coupling | PDF | Chemistry. Scribd.[Link]

-

Sonogashira Coupling. Organic Chemistry Portal.[Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

-

A Solely Fe‐Catalyzed Sonogashira‐Type Coupling of non‐Activated Secondary Alkyl Iodides with Terminal Alkynes | Request PDF. ResearchGate.[Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

-

synthesis of terminal 1,3-diynes via sonogashira coupling of. Organic Syntheses Procedure.[Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

-

Innovations in Agrochemicals: The Role of 3-Fluoro-4-methylbenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

Suzuki cross-coupling reaction. YouTube.[Link]

-

Suzuki Coupling. Organic Chemistry Portal.[Link]

-

Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. ResearchGate.[Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.[Link]

-

2-Fluoro-3-iodo-benzonitrile. Hebei Summedchem Co., Ltd.[Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).[Link]

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope.[Link]

-

Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. PMC.[Link]

- US5466859A - Process for preparing fluorobenzonitriles.

- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Precision Functionalization of 2-Fluoro-4-methylbenzonitrile

Part 1: Strategic Overview

2-Fluoro-4-methylbenzonitrile (CAS: 85070-67-3) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its substituents: the nitrile group serves as a precursor for heterocycles (tetrazoles, oxadiazoles) or amines, while the fluorine atom modulates metabolic stability and lipophilicity.

However, the true synthetic versatility of this scaffold is unlocked through regioselective iodination . Introducing an iodine handle allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The challenge lies in the competing directing effects of the substituents:

-

Nitrile (CN): Strong electron-withdrawing group (meta-director for EAS; ortho-director for DoM).

-

Fluorine (F): Inductively withdrawing but resonance donating (ortho/para-director for EAS; strong ortho-director for DoM).

-

Methyl (Me): Weakly activating (ortho/para-director).

This guide delineates two distinct, self-validating protocols to access the 5-iodo (via Electrophilic Aromatic Substitution) and 3-iodo (via Directed Ortho Metalation) derivatives, enabling precise structural editing.

Part 2: Mechanistic Pathways & Decision Tree

The choice of iodination method dictates the regiochemical outcome. The following diagram illustrates the divergence between thermodynamic control (EAS) and kinetic/coordination control (DoM).

Figure 1: Divergent synthesis pathways. EAS targets the sterically accessible and electronically activated C5 position. DoM targets the C3 position due to the high acidity of the proton flanked by F and Me.

Part 3: Protocol A - Synthesis of the 5-Iodo Derivative

Target: 2-Fluoro-5-iodo-4-methylbenzonitrile Method: Electrophilic Aromatic Substitution (EAS)

Rationale

The C5 position is electronically activated by the ortho-methyl group and the para-fluorine resonance effect. It is also the least sterically hindered site. Standard iodination conditions using N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA) provide excellent regioselectivity.[1]

Experimental Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methylbenzonitrile (1.0 equiv) in acetonitrile (ACN) or dichloromethane (DCM) (0.5 M concentration).

-

Activation: Add Trifluoroacetic acid (TFA) (0.1 – 0.2 equiv) as a catalyst.

-

Note: For deactivated substrates, the acid load can be increased, or a superacid system (NIS/TfOH) may be used, but TFA is usually sufficient for this toluene derivative.

-

-

Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature (20–25°C). Protect from light.

-

Monitoring: Stir for 4–12 hours. Monitor by HPLC/TLC.[2] The formation of the 5-iodo product is indicated by a shift to a higher retention time (more lipophilic).

-

Work-up: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (color change from red/brown to yellow/colorless). Extract with DCM.[3][4]

-

Purification: Recrystallize from heptane/EtOAc or purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Key Data Points:

| Parameter | Value | Note |

|---|---|---|

| Yield | 85-95% | High conversion due to activated C5. |

| Regioselectivity | >20:1 (C5:C3) | C3 is sterically blocked by F and Me. |

| Appearance | White to off-white solid | Crystalline. |

Part 4: Protocol B - Synthesis of the 3-Iodo Derivative

Target: this compound Method: Directed Ortho Metalation (DoM)

Rationale

Accessing the C3 position requires overcoming steric hindrance (sandwiched between F and Me) using kinetic acidity. The proton at C3 is significantly acidified by the adjacent fluorine and the inductive effect of the nitrile. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is the base of choice; it is strong enough to deprotonate but bulky enough to avoid nucleophilic attack on the nitrile group (a common side reaction with n-BuLi).

Experimental Protocol

-

Inert Atmosphere: Flame-dry a 3-neck flask and maintain a strict Nitrogen or Argon atmosphere.

-

Base Preparation: Generate LiTMP in situ. Add 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv) to anhydrous THF. Cool to -78°C. Dropwise add n-Butyllithium (1.2 equiv). Warm to 0°C for 15 min, then re-cool to -78°C.

-

Metalation: Dissolve 2-Fluoro-4-methylbenzonitrile (1.0 equiv) in anhydrous THF and add dropwise to the LiTMP solution at -78°C.

-

Critical: Maintain internal temperature below -70°C to prevent benzylic lithiation (at the methyl group).

-

Time: Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange.

-

-

Quench: Add a solution of Iodine (I₂) (1.3 equiv) in THF dropwise.

-

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Work-up: Quench with saturated NH₄Cl solution, followed by Na₂S₂O₃ wash. Extract with Ethyl Acetate.[2][3]

Key Data Points:

| Parameter | Value | Note |

|---|---|---|

| Yield | 60-75% | Lower than EAS due to steric crowding. |

| Regioselectivity | High for C3 | Driven by F-directing effect. |

| Side Products | C6-Iodo / Benzylic-I | Control temp < -70°C to minimize. |

Part 5: Applications & References

Downstream Utility

Both iodinated derivatives serve as premium electrophiles for cross-coupling.

-

5-Iodo Derivative: Ideal for extending the core scaffold linearly. Used in the synthesis of biaryl ether androgen receptor antagonists.

-

3-Iodo Derivative: Creates a "kinked" geometry or sterically congested core, often used to induce atropisomerism or specific binding pocket fits in kinase inhibitors.

References

-

Regioselective Iodination (EAS): Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[5][6] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048. Link

-

Directed Ortho Metalation (DoM) of Benzonitriles: Kristensen, J., Lysén, M., Vedso, P., & Begtrup, M. (2001). Synthesis of ortho-Substituted Fluorobenzenes via Directed Ortho-Lithiation. Organic Letters, 3(10), 1435–1437. Link

-

Synthesis of this compound: Tasker, A., et al. (2006).[7] United States Patent Application 20060199817: Compounds and Methods for the Treatment of Pain and Inflammation. (See Example 24/Scheme 5). Link

-

General DoM Strategy: Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction: The Strategic Value of Halogenated Benzonitriles in Medicinal Chemistry

An In-depth Technical Guide to 2-Fluoro-3-iodo and 2-Fluoro-5-iodo benzonitriles for Drug Development Professionals

In the landscape of modern drug discovery, the benzonitrile moiety is a privileged scaffold, frequently appearing in approved pharmaceuticals.[1] Its rigid structure and ability to act as a hydrogen bond acceptor make it a valuable component for engaging with biological targets. The strategic introduction of halogen atoms, particularly fluorine and iodine, onto this scaffold provides medicinal chemists with powerful tools to fine-tune a molecule's physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the iodo group serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions.[2][3]

This guide delves into the nuanced differences between two critical, isomeric building blocks: 2-Fluoro-3-iodobenzonitrile and 2-Fluoro-5-iodobenzonitrile. While structurally similar, the positional difference of the iodine atom profoundly impacts their synthesis, reactivity, and ultimate application in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding these distinctions is paramount for researchers and drug development professionals seeking to leverage these synthons effectively.

Part 1: Molecular Structure and Physicochemical Properties

The foundational difference between these two isomers lies in the spatial arrangement of the fluoro, iodo, and cyano groups on the benzene ring. This arrangement dictates the electronic distribution, dipole moment, and steric environment of the molecule.

Caption: Sandmeyer reaction workflow for 2-Fluoro-5-iodobenzonitrile.

Synthesis of 2-Fluoro-3-iodobenzonitrile

The synthesis of the 3-iodo isomer is less straightforward and often requires a different strategy to achieve the desired regiochemistry, as direct iodination of 2-fluorobenzonitrile would likely lead to a mixture of products. A plausible route involves starting with a precursor where the substitution pattern is already established, such as 2-fluoro-3-nitrobenzoic acid, which can be synthesized from o-methylphenol. [4]The synthesis would proceed through conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile, and subsequent reduction of the nitro group to an amine, which can then be converted to the iodide via a Sandmeyer-type reaction.

Part 3: Comparative Reactivity and Applications in Drug Development

The true divergence between these isomers becomes apparent in their synthetic utility. The iodine atom is a key functional group for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Electronic and Steric Effects on Reactivity:

-

2-Fluoro-5-iodobenzonitrile (Para-Fluoro): The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. In the para position, this effect is felt at the iodine-bearing carbon, making the C-I bond more susceptible to oxidative addition by a palladium(0) catalyst. This generally leads to higher reactivity in cross-coupling reactions.

-

2-Fluoro-3-iodobenzonitrile (Ortho-Fluoro): The "ortho-fluoro effect" can come into play. [5]The proximity of the fluorine atom to the iodine can influence the reaction sterically. Furthermore, the electronic interplay between the ortho-fluoro and meta-nitrile groups creates a unique electronic environment at the C-I bond that can alter its reactivity profile compared to the 5-iodo isomer.

Applications as Synthetic Intermediates: Both isomers are valuable as building blocks, but their use is context-dependent on the target molecule's structure.

-

2-Fluoro-5-iodobenzonitrile is documented as a key intermediate in the synthesis of 5-substituted-3-amino indazoles, which are important scaffolds in the development of kinase inhibitors. It has also been used in the synthesis of NAD analogue inhibitors for Mycobacterium tuberculosis. * While specific, high-profile drug examples originating from 2-Fluoro-3-iodobenzonitrile are less commonly cited in introductory materials, its utility lies in accessing a different region of chemical space. It allows for the construction of molecules where substitution is required ortho to a fluorine atom, a common strategy for blocking metabolic pathways or inducing specific conformational preferences in a drug candidate.

Sources

- 1. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Technical Application Note: Suzuki-Miyaura Coupling of 2-Fluoro-3-iodo-4-methylbenzonitrile

Abstract & Strategic Overview

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Fluoro-3-iodo-4-methylbenzonitrile . This specific substrate presents a unique dichotomy in reactivity: while the iodide leaving group and electron-withdrawing cyano and fluoro substituents electronically activate the ring for oxidative addition, the 2-fluoro and 4-methyl groups create a significant steric "sandwich" effect (di-ortho substitution) around the reaction center (C3).

Successful coupling requires a catalyst system capable of overcoming this steric hindrance without succumbing to dehalogenation side reactions. This guide prioritizes the Buchwald-type ligand systems (SPhos/XPhos) and Pd-PEPPSI precatalysts, which are field-proven for sterically congested biaryl synthesis.

Substrate Analysis & Mechanistic Insight[1]

To design a robust protocol, we must first deconstruct the electronic and steric environment of the substrate.

Structural Reactivity Matrix

| Position | Substituent | Effect on Coupling Efficiency |

| C1 | Cyano (-CN) | Activator: Strong Electron Withdrawing Group (EWG). Lowers the LUMO energy of the arene, facilitating Oxidative Addition (OA). |

| C2 | Fluoro (-F) | Dual Role: 1. Electronic: Inductive withdrawal activates C3-I bond.2. Steric: Ortho-position creates hindrance, blocking large phosphine ligands. |

| C3 | Iodo (-I) | Reaction Site: Weak C-I bond (approx. 65 kcal/mol) allows for facile OA, even at moderate temperatures. |

| C4 | Methyl (-CH3) | Blocker: Ortho-position adds significant bulk. Combined with C2-F, this creates a "steric pocket" that excludes standard ligands like PPh3. |

The "Steric Sandwich" Challenge

The primary failure mode for this substrate is protodehalogenation (reduction of C-I to C-H). This occurs when the catalytic cycle stalls after oxidative addition; the bulky Pd(II) species, unable to undergo transmetallation due to steric crowding, eventually abstracts a hydride (often from the solvent or ligand) and eliminates.

Solution: Use electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos) that facilitate rapid transmetallation and reductive elimination, effectively "pushing" the cycle forward before side reactions occur.

Visualization: Steric Pathway & Catalytic Cycle

The following diagram illustrates the steric environment and the optimized catalytic pathway required for this substrate.

Caption: Figure 1. Catalytic cycle emphasizing the critical Transmetallation step where steric hindrance from C2-F and C4-Me can stall the reaction, necessitating bulky, electron-rich ligands.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (SPhos/Pd(OAc)2)

Recommended for initial screening and high-value intermediates. This system is highly tolerant of the di-ortho substitution pattern.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

-

Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%, 1:2 Pd:L ratio)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and finely ground K₃PO₄ (2.0 equiv).

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen three times (Cycle: Vacuum 1 min / N₂ 1 min).

-

Solvent Addition: Add Toluene and degassed Water (10:1 v/v) via syringe. The typical concentration relative to the halide is 0.1 M to 0.2 M.

-

Activation: Place the vial in a pre-heated block at 80°C - 100°C . Stir vigorously (>800 RPM). Note: High stir rates are crucial for biphasic systems.

-

Monitoring: Monitor by HPLC or TLC after 2 hours. If conversion is low, continue heating up to 12 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: The "Challenging Partner" (Pd-PEPPSI-IPr)

Use this if the boronic acid is unstable or if Protocol A fails due to extreme sterics.

Reagents:

-

Catalyst: Pd-PEPPSI-IPr (1-3 mol%)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1) or pure DMF (for temperatures >100°C)

Procedure Highlights:

-

Charge solids (Substrate, Boronate, Base, Catalyst).

-

Add solvent (Dioxane/Water).[1]

-

Heat to 60°C - 80°C . The NHC ligand on the PEPPSI catalyst is extremely robust and prevents catalyst decomposition even with the steric "sandwich."

Optimization Matrix & Troubleshooting

Use the following table to troubleshoot low yields or side reactions.

| Observation | Diagnosis | Corrective Action |

| Starting Material (SM) Remains | Catalyst Deactivation / Poor OA | 1. Switch to XPhos (bulkier than SPhos).2. Increase Temp to 110°C (switch solvent to Toluene/DMF). |

| De-iodinated Product (Ar-H) | Protodehalogenation | 1. Use anhydrous conditions (Dioxane/Cs₂CO₃ dry).2. Increase Catalyst loading.3. Ensure solvents are thoroughly degassed (O₂ promotes this). |

| Homocoupling (Ar-Ar) | Oxidative Homocoupling of Boronic Acid | 1. Reduce Boronic Acid equivalents.2. Degass solvents more rigorously (O₂ is the culprit). |

| Black Precipitate (Pd Black) | Catalyst Decomposition | 1. Add ligand excess (1:3 Pd:L ratio).2. Switch to Pd-PEPPSI-IPr (more stable). |

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006.

-

BenchChem Application Note. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone." BenchChem, 2025.[1][2]

-

Sigma-Aldrich (Merck). "Suzuki-Miyaura Cross-Coupling Reaction: User Guide." Sigma-Aldrich Technical Library.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-iodo-4-methylbenzonitrile

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-Fluoro-3-iodo-4-methylbenzonitrile as a key synthetic building block. This substrate is of particular interest in medicinal chemistry and materials science due to the strategic placement of its functional groups: an iodine atom for facile oxidative addition, a fluorine atom to modulate electronic properties and metabolic stability, a nitrile group as a versatile chemical handle, and a methyl group for steric influence. We present not just procedural steps but the underlying chemical logic, offering researchers, scientists, and drug development professionals a robust framework for synthesizing complex molecular architectures. This document covers fundamental mechanisms, detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and a comprehensive troubleshooting guide.

The Strategic Value of this compound

The unique substitution pattern of this compound makes it a highly valuable intermediate. The Carbon-Iodine (C-I) bond is significantly weaker than other Carbon-Halogen or Carbon-Hydrogen bonds on the ring, providing a chemoselective site for palladium-catalyzed cross-coupling. This allows for the precise introduction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of novel biaryls, substituted alkynes, and arylamines which are prevalent motifs in pharmaceutical compounds.[1]

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis by enabling bond formation under relatively mild conditions with high functional group tolerance.[2][3] These reactions almost universally proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This step oxidizes the metal center from Pd(0) to Pd(II), forming a square planar arylpalladium(II) halide intermediate.[3]

-

Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organocopper reagent in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[5][6]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3][4]

Caption: General Palladium Catalytic Cycle.

Critical Parameters for Successful Coupling

Optimizing a cross-coupling reaction requires a nuanced understanding of how each component influences the catalytic cycle. The choice of catalyst, ligand, base, and solvent are interdependent and critical for achieving high yields and purity.[2]

-

Palladium Source (Pre-catalyst): While the active catalyst is a Pd(0) species, air-stable Pd(II) salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used as pre-catalysts. These are reduced in situ to Pd(0).[7][8] Alternatively, Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be used directly.[9][10]

-

Ligands: Ligands are paramount; they stabilize the palladium center, modulate its reactivity, and prevent catalyst decomposition.[11] For challenging substrates or transformations, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.[2][11]

-

Base: The base plays multiple roles. In Suzuki coupling, it activates the boronic acid to facilitate transmetalation.[12] In Buchwald-Hartwig amination, it deprotonates the amine. In Sonogashira coupling, it neutralizes the HX byproduct and helps generate the copper(I) acetylide.[13] Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like Et₃N or DIPEA.

-

Solvent: The solvent must solubilize the reactants and catalyst system. Aprotic polar solvents like Dioxane, THF, DMF, and Toluene are frequently used. The choice can significantly impact reaction rates and outcomes.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, creating biaryl structures common in pharmaceuticals.[14][15]

Reaction Scheme: (A proper chemical drawing would be here)

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of 2-Fluoro-4-methyl-3-phenylbenzonitrile

| Reagent | Mol. Wt. | Mmol | Equiv. | Amount |

| This compound | 275.04 | 1.0 | 1.0 | 275 mg |

| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 | 35 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |

| 1,4-Dioxane | - | - | - | 8 mL |

| Water | - | - | - | 2 mL |

Procedure:

-

To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (275 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

-

Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask under a positive flow of the inert gas.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the desired biaryl product.

Application Protocol 2: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[13][16] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[2]

Reaction Scheme: (A proper chemical drawing would be here)

Experimental Protocol: Synthesis of 2-Fluoro-4-methyl-3-(phenylethynyl)benzonitrile

| Reagent | Mol. Wt. | Mmol | Equiv. | Amount |

| This compound | 275.04 | 1.0 | 1.0 | 275 mg |

| Phenylacetylene | 102.13 | 1.1 | 1.1 | 112 mg (121 µL) |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |

| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 | 304 mg (418 µL) |

| Tetrahydrofuran (THF), anhydrous | - | - | - | 10 mL |

Procedure:

-

To an oven-dried 25 mL Schlenk flask, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

-

Evacuate the flask and backfill with Argon. Repeat three times.

-

Add anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.

-

Add this compound (275 mg, 1.0 mmol) followed by phenylacetylene (121 µL, 1.1 mmol).

-

Stir the reaction mixture at room temperature for 8 hours under an Argon atmosphere. Monitor for the disappearance of the starting material by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient) to obtain the desired product.

Application Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[17][18][19]

Reaction Scheme: (A proper chemical drawing would be here)

Experimental Protocol: Synthesis of 3-Anilino-2-fluoro-4-methylbenzonitrile

| Reagent | Mol. Wt. | Mmol | Equiv. | Amount |

| This compound | 275.04 | 1.0 | 1.0 | 275 mg |

| Aniline | 93.13 | 1.2 | 1.2 | 112 mg (109 µL) |

| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |

| XPhos | 476.62 | 0.03 | 0.03 | 14.3 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |

| Toluene, anhydrous | - | - | - | 10 mL |

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial with a stir bar.

-

Outside the glovebox, add this compound (275 mg, 1.0 mmol) to the vial under a flow of Argon.

-

Add anhydrous toluene (10 mL) followed by aniline (109 µL, 1.2 mmol) via syringe.

-

Seal the vial and heat the mixture to 100 °C for 16 hours.

-

After cooling to room temperature, quench the reaction by adding water (10 mL).

-

Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product via flash column chromatography to yield the target arylamine.

Experimental Workflow and Troubleshooting

A successful cross-coupling campaign relies on careful setup and diligent monitoring.

Caption: Standard Experimental Workflow.

Troubleshooting Guide

| Symptom | Possible Cause | Suggested Solution |

| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents/solvents. | 1. Use a different Pd source/ligand or a pre-catalyst.[4] 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Use freshly distilled/anhydrous solvents and pure reagents. |

| Formation of Side Products | 1. Homo-coupling of coupling partner (e.g., biaryl from boronic acid). 2. Protodehalogenation (replacement of I with H). | 1. Lower reaction temperature; use a more active catalyst at lower loading. For Sonogashira, consider copper-free conditions.[2] 2. Ensure the system is anhydrous; trace water can be a proton source. |

| Dark Black/Precipitate | Palladium black formation (catalyst decomposition). | 1. Increase ligand-to-palladium ratio.[11] 2. Switch to a more robust ligand (e.g., biaryl phosphine). 3. Lower reaction temperature. |

| Difficulty in Purification | Close-running impurities (e.g., homo-coupled products, residual starting material). | 1. Optimize reaction for full conversion. 2. Try a different solvent system for chromatography or consider recrystallization. |

References

- Vertex AI Search. Cross-Coupling Reactions Guide.

- The Journal of Organic Chemistry. Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates.

- Google Cloud.

- PubMed Central (PMC). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- KAUST Repository.

- Chemistry LibreTexts. 2.

- Chemistry LibreTexts. 17.

- PubMed Central (PMC). Developing Ligands for Palladium(II)

- Google Cloud.

- Google Cloud. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.

- Organic Chemistry Frontiers (RSC Publishing).

- Wikipedia.

- PubMed Central (PMC).

- ResearchGate. Palladium-Mediated Fluorination for Preparing Aryl Fluorides | Request PDF.

- Organic Chemistry Portal. Biaryl synthesis by C-C coupling.

- Wikipedia. Sonogashira coupling.

- PubMed Central (PMC).

- ACS GCI Pharmaceutical Roundtable Reagent Guides.

- SynArchive. Sonogashira Coupling.

- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Chemistry LibreTexts.

- Organic Chemistry Portal. Sonogashira Coupling.

- Organic Chemistry Frontiers (RSC Publishing).

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.

- Semantic Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development.

- NIH.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. Suzuki Coupling.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.

- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,3-Difluoro-6-nitrobenzonitrile.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jmcct.com [jmcct.com]

- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Yoneda Labs [yonedalabs.com]

- 16. synarchive.com [synarchive.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Note: Precision Functionalization of Position 3 in 2-Fluoro-4-Methylbenzonitrile

This Application Note is written for researchers and drug development professionals requiring high-precision functionalization of the 2-fluoro-4-methylbenzonitrile scaffold. It addresses the specific challenge of accessing the sterically hindered and electronically complex Position 3 .

Executive Summary & Strategic Analysis

The functionalization of 2-fluoro-4-methylbenzonitrile presents a classic regioselectivity puzzle in aromatic chemistry. The scaffold contains three competing directing forces:[1][2]

-

Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG) and meta-director for electrophilic substitution (

), but a powerful ortho-director for lithiation.[1] -

Fluorine (-F) at C2: An inductive EWG but resonance donor.[1] It strongly directs ortho lithiation (to C3) and ortho/para electrophilic substitution.[1]

-

Methyl (-CH₃) at C4: An electron-donating group (EDG) activating C3 and C5 for

.

The Challenge: The "Crowded" C3 Position

Position 3 is sterically "sandwiched" between the Fluorine atom (C2) and the Methyl group (C4).[1]

-

Electrophilic Aromatic Substitution (

): Standard conditions (e.g., bromination, nitration) typically favor Position 5 due to steric accessibility and the cooperative directing effects of the Methyl group ( -

Benzylic Deprotonation: The acidity of the methyl protons (C4-CH₃) is enhanced by the electron-deficient ring, creating a competing pathway for base-mediated reactions.[1]

The Solution: Directed Ortho Metalation (DoM)

To selectively functionalize C3, one must exploit the Ortho-Fluorine Effect .[1] Fluorine is one of the most potent Directing Metalation Groups (DMGs) due to its high electronegativity, which acidifies the adjacent proton (C3-H).[1] By using a non-nucleophilic, bulky base (LiTMP ) at low temperatures, we can kinetically trap the C3-lithio species, overriding the steric bulk of the methyl group and preventing nucleophilic attack on the nitrile.[1]

Reaction Logic & Mechanism

The success of this protocol relies on the distinct hierarchy of lithiation directors: F > CN >> Me .[1]

-

Reagent Choice (LiTMP): Lithium 2,2,6,6-tetramethylpiperidide is essential.[1] Unlike n-BuLi, which acts as a nucleophile and attacks the cyano group (leading to imines/ketones), LiTMP acts strictly as a base.[1]

-

Regiocontrol (C3 vs. C6):

-

Temperature Control: Maintaining -78°C is critical to stabilize the ortho-lithio species and prevent "lithium migration" to the thermodynamically stable benzylic position (C4-CH₂Li).[1]

Pathway Visualization

Figure 1: Mechanistic pathway showing the dominance of Fluorine-directed lithiation at -78°C.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-3-iodo-4-methylbenzonitrile

This is the "Gateway Reaction" that installs a versatile handle (Iodine) at C3 for subsequent cross-coupling.[3]

Reagents:

-

2-Fluoro-4-methylbenzonitrile (1.0 equiv)[4]

-

2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)[1]

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv)[1]

-

Iodine (

) (1.2 equiv)[1] -

Anhydrous THF (Solvent)[1]

Step-by-Step Procedure:

-

Preparation of LiTMP (In-situ):

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Add anhydrous THF (10 mL/g of substrate) and TMP (1.1 equiv).[1]

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Dropwise add n-BuLi (1.1 equiv) over 15 minutes, maintaining internal temperature below -70°C.

-

Warm the mixture to 0°C for 15 minutes to ensure complete deprotonation of TMP, then re-cool to -78°C .

-

-

Lithiation (The Critical Step):

-

Dissolve 2-fluoro-4-methylbenzonitrile (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the LiTMP solution at -78°C . Rate of addition should ensure Temp < -70°C.

-

Stir at -78°C for 1 hour . The solution may turn yellow or orange, indicating the formation of the aryllithium species.[1]

-

-

Electrophile Quench:

-

Dissolve Iodine (

, 1.2 equiv) in THF.[1] -

Add the Iodine solution dropwise to the reaction mixture at -78°C.

-

Allow the reaction to stir for 30 minutes at -78°C, then slowly warm to room temperature over 2 hours.

-

-

Work-up:

-

Quench with saturated aqueous

(sodium thiosulfate) to reduce excess iodine (color change from purple/brown to yellow/clear).[1] -

Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Recrystallization from heptane/ethanol or flash chromatography (Hexanes/EtOAc).[1]

-

Expected Yield: 80-90% Characterization: The product will show a loss of the C3 proton in NMR and a significant mass shift (+126 Da).[1]

Protocol B: Alternative Electrophiles (Library Generation)

Once the C3-Lithio species is generated (Step 2 above), diverse functional groups can be installed by varying the quench reagent.[1]

| Target Functional Group | Reagent (Electrophile) | Notes |

| Carboxylic Acid (-COOH) | Dry | Bubble gas or pour reaction onto excess dry ice.[1] |

| Formyl (-CHO) | DMF or N-Formylmorpholine | Add neat DMF at -78°C. Acidic hydrolysis required during workup.[1] |

| Boronic Acid (-B(OH)₂) | Trimethyl borate | Hydrolyze with dilute HCl during workup.[1] |

| Deuterium (-D) | Useful for metabolic stability studies.[1] | |

| Methyl (-CH₃) | Methyl Iodide ( | Warning: Risk of benzylic alkylation if temp rises.[1] |

Comparative Data: vs. DoM

The following table highlights why DoM is the only viable route for C3 functionalization.

| Feature | Route 1: Electrophilic Subst.[1][5] ( | Route 2: DoM (LiTMP) |

| Primary Regioisomer | Position 5 (Major) | Position 3 (Exclusive) |

| Mechanism | Electronic activation by Methyl ( | Inductive direction by Fluorine ( |

| Reagents | LiTMP / THF / Electrophile | |

| Conditions | ||

| Key Limitation | Cannot access C3 effectively.[1] | Requires anhydrous conditions; cryogenic.[1] |

References

-

Preparation of this compound. Patent US20060199817A1.[1][3] Example 60. (Demonstrates the LiTMP protocol for C3 iodination).

-

Regioselective Lithiation of Fluorobenzenes. Schlosser, M.[1] Organometallics in Synthesis.[1][6] (Foundational text on the "Ortho-Fluorine Effect" and LiTMP usage).

-

Synthesis of Nitrogen-containing bicyclic heteroaryl compounds. Patent CA2753405A1.[1] (Cites the use of 2-fluoro-4-methylbenzonitrile as a starting material for kinase inhibitors).[2]

-

Directed Ortho Metalation (DoM) Methodology. Snieckus, V.[1] Chem. Rev. 1990, 90, 879.[1] (Authoritative review on DoM mechanisms). [1]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. New Drug Approvals [approvals84.rssing.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Orthogonal Functionalization of 2-Fluoro-3-iodo-4-methylbenzonitrile

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Fluoro-3-iodo-4-methylbenzonitrile —a high-value, tri-functionalized scaffold critical in the synthesis of kinase inhibitors (e.g., p38 MAPK, B-Raf).

Executive Summary & Strategic Analysis

This compound (CAS: N/A for specific isomer in commodity catalogs; Custom Synthesis Intermediate) is a specialized "linchpin" scaffold. Its value lies in its tri-orthogonal reactivity , allowing for the sequential construction of complex fused heterocycles.[1]

The "Tri-Functional" Advantage

The molecule possesses three distinct reactive handles, each activatable under specific conditions without interfering with the others:[1]

-

Iodine (C-3): The most reactive site. Facilitates C-C bond formation via Pd-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2] Challenge: Significant steric hindrance due to flanking Fluoro (C-2) and Methyl (C-4) groups.

-

Fluorine (C-2): Activated by the ortho-nitrile group. Serves as a leaving group for Nucleophilic Aromatic Substitution (

), enabling heterocycle ring closure (e.g., indazoles, benzisoxazoles).[1] -

Nitrile (C-1): Acts as an electrophile for cyclization or can be hydrolyzed to amides/acids.

Structural Challenges[1]

-

The "Sandwich" Effect: The iodine atom at C-3 is sterically crowded between the C-2 Fluorine and C-4 Methyl. Standard Pd(

) -

Regiocontrol: In subsequent steps, distinguishing between the electronic activation of the nitrile and the fluorine requires precise pH and temperature control.[1]

Reactivity Map & Logic Flow

The following diagram illustrates the sequential functionalization strategy, moving from the core scaffold to complex bioactive targets.

Figure 1: Strategic workflow for converting the tri-functional scaffold into bioactive indazole derivatives. Note the sequential activation of Iodine followed by Fluorine/Nitrile.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not purchased)

Context: This molecule is often synthesized in-house via Directed Ortho Metalation (DoM) due to the high cost of commercial sources. Mechanism: The Fluorine and Nitrile groups cooperatively direct lithiation to the C-3 position (the "combined directing effect").

Materials:

-

2-Fluoro-4-methylbenzonitrile (Starting Material)[3][4][5][6][7]

-

n-Butyllithium (n-BuLi), 2.5M in hexanes[7]

-

Iodine (

)[10] -

THF (anhydrous)

Procedure:

-

Base Preparation: In a flame-dried Schlenk flask under

, dissolve TMP (1.1 equiv) in THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Warm to 0°C for 15 min to form LiTMP, then re-cool to -78°C. -

Lithiation: Add a solution of 2-Fluoro-4-methylbenzonitrile (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C. Stir for 45–60 minutes. Crucial: Maintain temperature below -70°C to prevent benzylic lithiation at the methyl group.

-

Iodination: Add a solution of

(1.2 equiv) in THF dropwise.[1] -

Workup: Quench with saturated